4-(1H-indol-2-yl)butan-1-amine
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Overview
Description
4-(1H-indol-2-yl)butan-1-amine is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 4-(1H-indol-2-yl)butan-1-amine, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and cyclohexanone under acidic conditions to form the indole ring . Another approach involves the use of arylhydrazones, which undergo acid-catalyzed exchange with enolizable ketones followed by a Fischer reaction .
Industrial Production Methods: Industrial production of indole derivatives can involve large-scale Fischer indole synthesis, optimized for high yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-(1H-indol-2-yl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form indole-3-carboxaldehyde or other oxidized products.
Reduction: Reduction reactions can convert indole derivatives to their corresponding reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination agents.
Major Products:
Oxidation: Indole-3-carboxaldehyde.
Reduction: Reduced indole derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
4-(1H-indol-2-yl)butan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent.
Medicine: Investigated for its antiviral, anticancer, and antimicrobial properties.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-(1H-indol-2-yl)butan-1-amine involves its interaction with various molecular targets and pathways. Indole derivatives can bind to multiple receptors, influencing cell signaling pathways. They may inhibit enzymes or interact with DNA, leading to their biological effects .
Comparison with Similar Compounds
- 4-(1H-indol-3-yl)butan-2-amine
- 4-(1H-indol-3-yl)butan-1-ol
- Indole-3-acetic acid
Comparison: 4-(1H-indol-2-yl)butan-1-amine is unique due to its specific substitution pattern on the indole ring, which influences its biological activity and chemical reactivity. Compared to other indole derivatives, it may exhibit different binding affinities and biological effects .
Properties
Molecular Formula |
C12H16N2 |
---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
4-(1H-indol-2-yl)butan-1-amine |
InChI |
InChI=1S/C12H16N2/c13-8-4-3-6-11-9-10-5-1-2-7-12(10)14-11/h1-2,5,7,9,14H,3-4,6,8,13H2 |
InChI Key |
GBVOJQHGWSEFHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CCCCN |
Origin of Product |
United States |
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